molecular formula C19H26ClN3O7 B12757046 3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate CAS No. 86871-75-2

3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate

Cat. No.: B12757046
CAS No.: 86871-75-2
M. Wt: 443.9 g/mol
InChI Key: GMZAMGOYHWEPCC-LREBCSMRSA-N
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Description

3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino propoxy chain, and a methylpyrazole core. The tartrate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Dimethylamino Propoxy Chain: This step involves the reaction of the pyrazole derivative with a dimethylamino propoxy reagent, typically under basic conditions to facilitate nucleophilic substitution.

    Formation of the Tartrate Salt: The final step involves the reaction of the synthesized compound with tartaric acid to form the tartrate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidized Derivatives: Formation of hydroxylated or carboxylated products.

    Reduced Derivatives: Formation of amine or alcohol derivatives.

    Substituted Products: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as neurotransmitter release or enzyme inhibition, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(p-Chlorophenyl)-2,2-diethyl-1,3-propanediol
  • (p-Chlorophenyl)-3(2H)pyridazinone

Uniqueness

3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tartrate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

86871-75-2

Molecular Formula

C19H26ClN3O7

Molecular Weight

443.9 g/mol

IUPAC Name

3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]-N,N-dimethylpropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C15H20ClN3O.C4H6O6/c1-11-14(12-5-7-13(16)8-6-12)17-18-15(11)20-10-4-9-19(2)3;5-1(3(7)8)2(6)4(9)10/h5-8H,4,9-10H2,1-3H3,(H,17,18);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

GMZAMGOYHWEPCC-LREBCSMRSA-N

Isomeric SMILES

CC1=C(NN=C1OCCCN(C)C)C2=CC=C(C=C2)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(NN=C1OCCCN(C)C)C2=CC=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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